(1-bromocyclopropyl)methanesulfonyl chloride
Description
(1-bromocyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C4H6BrClO2S. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. It is a colorless to pale yellow liquid that is highly reactive towards nucleophiles.
Properties
IUPAC Name |
(1-bromocyclopropyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDRNFWIWXODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-bromocyclopropyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopropylmethanesulfonyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as distillation and purification to remove impurities and obtain the final product in its pure form. Safety measures are crucial during production due to the compound’s reactivity and potential hazards.
Chemical Reactions Analysis
Types of Reactions
(1-bromocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and catalysts. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include substituted cyclopropyl compounds, alkenes, and other derivatives.
Scientific Research Applications
(1-bromocyclopropyl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-bromocyclopropyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the bromine and sulfonyl chloride groups facilitating reactions with nucleophilic species. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and products.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the bromocyclopropyl group, making it less reactive in certain reactions.
Cyclopropylmethanesulfonyl chloride: Similar but without the bromine atom, affecting its reactivity and applications.
Bromomethanesulfonyl chloride: Contains a bromine atom but lacks the cyclopropyl group, leading to different reactivity and uses.
Uniqueness
(1-bromocyclopropyl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination enhances its reactivity and makes it suitable for specific chemical transformations that other similar compounds may not efficiently undergo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
